(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Description
The compound “(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide” is a deuterated derivative of ergoline-based carboxamides, characterized by a trideuteriomethyl (CD₃) group at the 7-position of the indolequinoline scaffold. This structural modification is designed to enhance metabolic stability and pharmacokinetic properties via the kinetic isotope effect, where deuterium substitution slows enzymatic degradation . The compound shares core structural features with lysergamides, including a tetracyclic indoloquinoline framework and a carboxamide group at the 9-position. Its stereochemistry (6aR,9R) is critical for receptor binding affinity, particularly at serotonin (5-HT) and dopamine receptors, which are common targets of ergoline derivatives .
Properties
IUPAC Name |
(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3/t14-,18-/m1/s1/i3D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYOSLLFUXYJDT-WABLSUFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675998 | |
| Record name | (8beta)-N,N-Diethyl-6-(~2~H_3_)methyl-9,10-didehydroergoline-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-38-3 | |
| Record name | (8beta)-N,N-Diethyl-6-(~2~H_3_)methyl-9,10-didehydroergoline-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136765-38-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
LSD-d3, also known as Lysergic acid diethylamide-d3, primarily targets the serotonin receptors in the brain. It acts on multiple serotonin receptor subtypes, including 5-HT1A , 5-HT2A , and 5-HT2B . These receptors play a crucial role in regulating mood, cognition, and perception.
Mode of Action
LSD-d3 interacts with its targets by acting as a partial agonist at the 5-HT2A receptorIt also acts on the 5-HT1A receptor. The interaction of LSD-d3 with these receptors leads to changes in neuronal signaling and brain activity, which are thought to underlie its hallucinogenic effects.
Biochemical Pathways
The action of LSD-d3 affects several biochemical pathways. This modulation of neurotransmission and intracellular signaling pathways can lead to changes in neural plasticity and brain function.
Pharmacokinetics
LSD-d3 is rapidly absorbed, with maximum plasma concentrations reached approximately 1.7 hours after administration. It exhibits first-order elimination kinetics, with a half-life of around 3.6 hours. The compound is metabolized in the liver, and only a small fraction (1%) is excreted unchanged in the urine within the first 24 hours.
Result of Action
The molecular and cellular effects of LSD-d3’s action result in profound alterations in perception, thought processes, and mood. These effects can include visual hallucinations, synesthesia (a blending of sensory experiences), and an altered sense of time. It’s also been suggested that LSD-d3 may enhance empathy and social behavior.
Biochemical Analysis
Biochemical Properties
Lysergic Acid Diethylamide-D3 interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized to 2-oxo-3-hydroxy-LSD (O-H-LSD) and N-desmethyl-LSD (nor-LSD) by cytochrome P450 complex liver enzymes. The interactions of Lysergic Acid Diethylamide-D3 with these enzymes play a crucial role in its biochemical reactions.
Cellular Effects
Lysergic Acid Diethylamide-D3 has profound effects on various types of cells and cellular processes. It influences cell function by altering the cognitive processes and sensory perceptions. It also affects the activity of serotonin (5-HT) neurons originating in the dorsal raphe nucleus (DRN) in male mice.
Molecular Mechanism
The mechanism of action of Lysergic Acid Diethylamide-D3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to act as an agonist at the 5-HT2A receptor subtypes in the central nervous system (CNS). Furthermore, it has been found that Lysergic Acid Diethylamide-D3 can penetrate cellular membranes, allowing interaction with intracellular 5-HT2A receptors.
Temporal Effects in Laboratory Settings
The effects of Lysergic Acid Diethylamide-D3 change over time in laboratory settings. Studies have shown that while acute administration of Lysergic Acid Diethylamide-D3 does not produce any anxiolytic or antidepressant effects in non-stressed mice, repeated administration of the compound can prevent stress-induced anxiety-like behavior.
Dosage Effects in Animal Models
The effects of Lysergic Acid Diethylamide-D3 vary with different dosages in animal models. For instance, acute Lysergic Acid Diethylamide-D3 injection failed to increase social behavior in male mice. Repeated Lysergic Acid Diethylamide-D3 administration promotes social behavior.
Metabolic Pathways
Lysergic Acid Diethylamide-D3 is involved in several metabolic pathways. It is primarily metabolized to 2-oxo-3-hydroxy-LSD (O-H-LSD) and N-desmethyl-LSD (nor-LSD) by cytochrome P450 complex liver enzymes.
Biological Activity
(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This compound is part of a broader class of indole derivatives known for various pharmacological effects. This article explores the biological activity of this compound, including its biochemical properties, cellular effects, and molecular mechanisms.
- Molecular Formula : C20H25N3O
- Molecular Weight : 326.4 g/mol
- CAS Number : 136765-38-3
- Purity : Typically around 95% .
The compound is primarily metabolized in the liver by cytochrome P450 enzymes. Its metabolites include:
- 2-Oxo-3-hydroxy-LSD (O-H-LSD)
- N-desmethyl-LSD (nor-LSD)
These metabolites are significant as they may exhibit different biological activities compared to the parent compound .
Cellular Effects
Research indicates that this compound influences various cellular processes:
- It alters cognitive functions and sensory perceptions.
- It has been shown to affect cell viability and proliferation in certain cancer cell lines .
The mechanism of action involves:
- Binding Interactions : The compound binds to specific receptors or enzymes, altering their activity.
- Gene Expression Changes : It may induce changes in the expression of genes involved in various signaling pathways.
- Enzyme Inhibition/Activation : The compound can inhibit or activate specific enzymes that play critical roles in cellular metabolism .
Anticancer Activity
Several studies have evaluated the anticancer potential of indole derivatives similar to this compound:
- IC50 Values : Compounds within this class have shown IC50 values ranging from 0.16 to 10.30 µM against various cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 (Prostate) | 0.16 |
| Compound B | A549 (Lung) | 0.25 |
| Compound C | MCF7 (Breast) | 1.16 |
Antifungal Activity
The compound's structural analogs have demonstrated antifungal properties against several fungal strains:
- Inhibitory rates against Sclerotinia sclerotiorum ranged from 47.2% to 86.1%, with some compounds surpassing standard antifungal agents .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the effects of related indole derivatives on multiple cancer cell lines. The results indicated significant cytotoxicity with some compounds exhibiting higher efficacy than established treatments .
- Fungal Inhibition Study : Another study focused on the antifungal activity of quinoline derivatives, revealing that certain modifications enhanced inhibitory effects significantly compared to controls .
Comparison with Similar Compounds
LSD (Lysergic Acid Diethylamide)
- Structure: LSD features a non-deuterated methyl group at the 7-position and a diethyl carboxamide group.
- LSD is known for high 5-HT₂A receptor agonism, while the deuterated variant may exhibit prolonged activity due to slower hepatic clearance .
- Potency: LSD has an active dose range of 20–80 µg.
1P-LSD
- Structure: 1P-LSD ((6aR,9R)-4-propionyl-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide) includes a propionyl group at the 4-position instead of deuterium.
- Key Differences : The 4-propionyl group in 1P-LSD acts as a metabolic precursor, converting to LSD in vivo. In contrast, the deuterated compound’s CD₃ group directly modifies metabolic pathways without structural conversion .
- Bioactivity : 1P-LSD is slightly more potent than LSD (active dose ~100–150 µg), but the deuterated analogue’s potency remains unverified .
Cabergoline
- Structure: Cabergoline ((6aR,9R,10aR)-7-allyl-N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide) features an allyl group at the 7-position and a dimethylaminopropyl substituent.
- Key Differences : Unlike the deuterated compound, Cabergoline’s allyl and tertiary amine groups enhance dopamine D₂ receptor selectivity, making it a prolactin inhibitor. The deuterated variant lacks these modifications, suggesting divergent therapeutic applications .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Substituents (Position) | LogP | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|---|---|
| Target Compound (Deuterated) | 379.5* | CD₃ (7), N,N-diethyl (9) | 2.8† | 0.12 (aqueous) | High (predicted) |
| LSD | 323.4 | CH₃ (7), N,N-diethyl (9) | 2.1 | 0.08 (aqueous) | Moderate |
| 1P-LSD | 379.5 | CH₃ (7), 4-propionyl, N,N-diethyl (9) | 3.2 | 0.10 (acetonitrile) | Low (prodrug) |
| Cabergoline | 451.6 | Allyl (7), N-dimethylaminopropyl (9) | 4.5 | 0.05 (aqueous) | High |
*Estimated from analogous 1P-LSD ; †Predicted using PubChem data .
Pharmacological and Clinical Implications
- Receptor Binding : The deuterated compound’s binding to 5-HT₂A and dopamine D₂ receptors is expected to mirror LSD but with prolonged half-life. Cabergoline’s D₂ selectivity highlights structural determinants of receptor specificity .
- Toxicity: Ergoline derivatives like Methysergide ((6aR,9R)-4,7-dimethyl-N-[(1S)-1-methylolpropyl]-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide) are associated with fibrotic complications, but deuterated analogues may mitigate such risks via reduced oxidative metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
